(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt) (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)
Brand Name: Vulcanchem
CAS No.: 68728-50-7
VCID: VC17965284
InChI: InChI=1S/C19H19ClFN3O6S.2Na/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16;;/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/t13?,14-,16?;;/m0../s1
SMILES:
Molecular Formula: C19H17ClFN3Na2O6S
Molecular Weight: 515.9 g/mol

(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)

CAS No.: 68728-50-7

Cat. No.: VC17965284

Molecular Formula: C19H17ClFN3Na2O6S

Molecular Weight: 515.9 g/mol

* For research use only. Not for human or veterinary use.

(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt) - 68728-50-7

Specification

CAS No. 68728-50-7
Molecular Formula C19H17ClFN3Na2O6S
Molecular Weight 515.9 g/mol
IUPAC Name disodium;(4S)-2-[carboxylato-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate
Standard InChI InChI=1S/C19H19ClFN3O6S.2Na/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16;;/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/t13?,14-,16?;;/m0../s1
Standard InChI Key XPYCCNDXZSVHOW-PVMIAKJLSA-L
Isomeric SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Canonical SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s molecular formula is C₁₉H₁₇ClFN₃Na₂O₆S, with a molecular weight of 515.9 g/mol. Its IUPAC name reflects the stereochemical configuration at the 4th position (4S) and the presence of a thiazolidine ring substituted with carboxylate and disodium groups. The structural backbone incorporates a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole moiety linked via an amide bond to the penicilloic acid core, a hallmark of β-lactam antibiotic degradation products .

Table 1: Key Molecular Properties

PropertyValue
CAS No.68728-50-7
Molecular FormulaC₁₉H₁₇ClFN₃Na₂O₆S
Molecular Weight515.9 g/mol
SMILES NotationCC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChI KeyXPYCCNDXZSVHOW-PVMIAKJLSA-L

The stereospecific arrangement at the 4S position ensures structural alignment with flucloxacillin, facilitating its role as a hydrolysis byproduct.

Synthesis and Degradation Pathways

Formation Mechanisms

Penicilloic acids arise from β-lactam ring hydrolysis, a common degradation pathway for penicillins. In flucloxacillin, enzymatic or chemical cleavage of the β-lactam bond yields the penicilloic acid derivative, which retains the side-chain isoxazole group but lacks antibacterial activity . This process is accelerated under alkaline conditions or in the presence of β-lactamases.

Laboratory Synthesis

A 2023 study detailed a controlled synthesis of this impurity, emphasizing pH and temperature optimization . The reaction involves flucloxacillin disodium salt hydrolysis in a buffered aqueous medium (pH 8.0–9.0) at 40–50°C, followed by purification via reverse-phase chromatography. Impurity yields ranged from 0.5% to 2.5%, consistent with typical degradation levels in pharmaceutical formulations .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for quantifying this penicilloic acid in flucloxacillin samples. A validated method employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (75:25 v/v) at 1.0 mL/min. Detection at 225 nm achieves a limit of quantification (LOQ) of 0.05 μg/mL, ensuring sensitivity for trace impurity analysis .

ParameterSpecification
ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile PhasePhosphate buffer (pH 6.8):ACN (75:25)
Flow Rate1.0 mL/min
Detection Wavelength225 nm
Retention Time8.2 ± 0.3 minutes

Pharmacological and Toxicological Insights

Metabolic Disposition

In patients with renal impairment, flucloxacillin metabolism shifts toward hepatic pathways, increasing penicilloic acid production. A pharmacokinetic study in 12 ICU patients receiving 4.0 g flucloxacillin revealed that 5'-hydroxymethylflucloxacillin (5-OH-FX) and its penicilloic acid derivatives constituted up to 35.9% of total plasma concentrations . Despite comparable clearance rates to the parent drug (0.12 L/h/kg), 5-OH-FX exhibited prolonged half-lives (>6 hours) in renally compromised individuals .

Comparative Analysis with Flucloxacillin

Table 3: Flucloxacillin vs. Penicilloic Acid Derivative

PropertyFlucloxacillinPenicilloic Acid Derivative
Molecular Weight453.9 g/mol515.9 g/mol
Antibacterial ActivityActive (β-lactam-dependent)Inactive
Renal Clearance0.15 L/h/kg0.12 L/h/kg
Biliary Excretion10–15%60–70% (as 5-OH-FX)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator